molecular formula C8H10N2O B1402649 3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine CAS No. 1346447-21-9

3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine

Cat. No. B1402649
M. Wt: 150.18 g/mol
InChI Key: MJJRLQPCPOHTQY-UHFFFAOYSA-N
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Description

“3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine” is a chemical compound with the molecular formula C8H10N2O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine” consists of a pyrano ring fused with a pyridine ring. The compound also contains an amine group (-NH2) attached to the 6th carbon of the pyridine ring .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Scientific Research Applications

Synthesis Strategies and Derivatives

  • Microwave-Activated Inverse Electron Demand Diels–Alder Reactions : Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines have been synthesized using 1,2,4-triazines through the inverse electron demand Diels–Alder reaction. Microwave activation has been used for efficient synthesis with shorter reaction times, creating diversely substituted scaffolds (Hajbi, Suzenet, Khouili, Lazar, & Guillaumet, 2007).
  • Creation of Pyrano[3,2-c]Pyridine Derivatives : A new approach has been developed for creating 2H-pyrano[3,2-c]pyridine systems. This involves converting 5,6-disubstituted 3-benzoylamino-2H-pyran-2-ones into various pyrano[3,2-c]pyridine derivatives through cyclization in basic media (Strah, Svete, & Stanovnik, 1996).

Potential Pharmaceutical Applications

  • Antihypertensive Properties : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates have been synthesized and are expected to have antihypertensive activity. This indicates potential pharmaceutical applications in treating high blood pressure (Kumar & Mashelker, 2006).

Chemical Transformations and Properties

  • Synthesis of Novel Heterocyclic Compounds : Novel 1,2,4-oxadiazole heterocyclic compounds containing a 2-H-pyranopyridine-2-one moiety have been developed. These compounds demonstrate the versatility of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine in creating diverse chemical structures (Kumar & Mashelker, 2007).

Applications in Luminescence and Fluorescence

  • Fluorescence Quantum Yields : Chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives, synthesized through reactions involving 2H-chromen-2-ones, have high fluorescence quantum yields. This suggests their potential as luminescence or fluorescence probes in various scientific applications (Liu, Lin, Wang, Huang, & Shi, 2014).

Safety And Hazards

According to Sigma-Aldrich, the compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJRLQPCPOHTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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